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Compound of Interest

Compound Name:
methyl 4-amino-1-methyl-1H-

pyrazole-5-carboxylate

Cat. No.: B1587756 Get Quote

An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of methyl 4-
amino-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block for

professionals in chemical research and drug development. We delve into its precise chemical

identity, regioselective synthesis, and spectroscopic validation. Furthermore, this document

explores the strategic importance of the aminopyrazole scaffold in medicinal chemistry,

highlighting its role as a versatile intermediate in the synthesis of high-value compounds for the

pharmaceutical and agrochemical industries. Detailed protocols, data interpretation, and safety

guidelines are provided to equip researchers with the practical knowledge required to

effectively utilize this compound.

Chemical Identity and Physicochemical Properties
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a five-

membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific

arrangement of its functional groups—an amino group at position 4 and a methyl carboxylate

group at position 5, with a methyl group on the N1 nitrogen—makes it a structurally distinct and

valuable synthetic intermediate.

IUPAC Nomenclature and Structural Data
IUPAC Name: methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate[1]
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CAS Number: 923283-54-9[1]

Molecular Formula: C₆H₉N₃O₂[1]

Chemical Structure:  (Image Source: PubChem CID 4715109)

Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.

Property Value Source

Molecular Weight 155.15 g/mol [1]

Appearance Solid (form may vary) N/A

Melting Point 65-75 °C [2]

InChIKey
WMYQZQLKVASMIV-

UHFFFAOYSA-N
[1]

The Aminopyrazole Scaffold: A Privileged Structure
in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry. It often serves as a

bioisosteric replacement for benzene rings, a strategy used to enhance physicochemical

properties such as aqueous solubility while potentially improving metabolic stability and

potency. The 5-aminopyrazole motif, in particular, is considered a "privileged scaffold" because

it is a structural component in a wide array of compounds with diverse biological activities,

including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] Its utility

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4715109
https://pubchem.ncbi.nlm.nih.gov/compound/4715109
https://pubchem.ncbi.nlm.nih.gov/compound/4715109
https://www.biosynce.com/pharmaceutical-intermediates/pyrazole/methyl-4-amino-1-methyl-1h-pyrazole-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4715109
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063075/
https://www.mdpi.com/1422-0067/24/9/7834
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stems from the strategic placement of hydrogen bond donors and acceptors, which facilitates

strong and specific interactions with biological targets such as protein kinases.[5][6]

Regioselective Synthesis
The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a

1,3-dielectrophile.[7] A critical challenge in synthesizing methyl 4-amino-1-methyl-1H-
pyrazole-5-carboxylate is controlling the regiochemistry. The use of an unsymmetrical

precursor like methylhydrazine can lead to isomeric products (e.g., the 3-amino or 5-amino

analogs).[3][8] The protocol described below is adapted from established methods for related

aminopyrazole esters, designed to favor the desired 4-amino-5-carboxylate isomer.[9][10]

Synthetic Rationale
The chosen strategy involves the reaction of methylhydrazine with a derivative of methyl

cyanoacetate, specifically methyl 2-cyano-3-ethoxyacrylate. This precursor contains the

required three-carbon backbone and appropriate functional groups. The ethoxy group acts as a

leaving group upon nucleophilic attack by the hydrazine, initiating cyclization. The subsequent

tautomerization and aromatization yield the stable pyrazole ring.

Detailed Experimental Protocol
Reaction: Methylhydrazine + Methyl 2-cyano-3-ethoxyacrylate → Methyl 4-amino-1-methyl-
1H-pyrazole-5-carboxylate

Materials:

Methylhydrazine (40% aqueous solution)

Methyl 2-cyano-3-ethoxyacrylate

Toluene (solvent)

Sodium bicarbonate (for workup)

Brine (for workup)

Anhydrous magnesium sulfate (for drying)
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Ethyl acetate and hexanes (for chromatography)

Procedure:

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and thermometer, dissolve methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in

toluene (approx. 5-10 mL per gram of starting material).

Reagent Addition: Cool the solution to 20-25°C using a water bath. Slowly add

methylhydrazine (1.1 eq, 40% aq. solution) dropwise via the dropping funnel over 30

minutes. The causality for this controlled addition is to manage the exothermic nature of the

reaction and prevent the formation of side products. The temperature should be maintained

below 30°C.

Initial Reaction: After the addition is complete, allow the mixture to stir at room temperature

for 1-3 hours to ensure the initial condensation is complete.[10]

Cyclization: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for

2-4 hours. This provides the necessary thermal energy to drive the intramolecular cyclization

and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a

separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to

neutralize any acid impurities) and brine (to reduce the solubility of organic material in the

aqueous phase).

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by flash column chromatography on silica

gel, eluting with a gradient of ethyl acetate in hexanes. The causality for this step is to

separate the desired product from unreacted starting materials and any isomeric byproducts.

Final Product: Combine the pure fractions and remove the solvent under reduced pressure

to yield methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate as a solid.

Synthesis Workflow Diagram
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Preparation

Reaction

Purification

1. Dissolve Precursor
in Toluene

2. Cool to 20-25°C

3. Add Methylhydrazine
(Maintain <30°C)

4. Stir at RT
(1-3 hours)

5. Reflux
(2-4 hours)

6. Aqueous Workup
(NaHCO₃, Brine)

7. Dry & Concentrate

8. Column Chromatography

Final Product
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Derivatization Reactions Potential Applications

Methyl 4-amino-1-methyl-
1H-pyrazole-5-carboxylate

N-Acylation
(Amide Formation)

N-Sulfonylation
(Sulfonamide Formation)

Reductive Amination
(N-Alkylation)

Kinase Inhibitors

Antiviral Agents

Novel Pesticides

Click to download full resolution via product page

Caption: Common derivatization pathways for the core scaffold.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, this compound presents several hazards.

[1]* Hazard Statements:

H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious
eye irritation. [1] * H335: May cause respiratory irritation. *[1] Precautionary Measures:
Use only in a well-ventilated area or under a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat. [2] * Avoid breathing dust or vapors.
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical
advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. biosynce.com [biosynce.com]

3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. benchchem.com [benchchem.com]

6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

7. epubl.ktu.edu [epubl.ktu.edu]

8. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 -
PubChem [pubchem.ncbi.nlm.nih.gov]

9. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC
[pmc.ncbi.nlm.nih.gov]

10. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis
process - Google Patents [patents.google.com]

To cite this document: BenchChem. ["methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"
IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587756#methyl-4-amino-1-methyl-1h-pyrazole-5-
carboxylate-iupac-name-and-structure]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1587756?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4715109
https://pubchem.ncbi.nlm.nih.gov/compound/4715109
https://www.biosynce.com/pharmaceutical-intermediates/pyrazole/methyl-4-amino-1-methyl-1h-pyrazole-5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063075/
https://www.mdpi.com/1422-0067/24/9/7834
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Derivatization_of_Methyl_3_amino_1H_pyrazole_4_carboxylate_in_Drug_Discovery.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468400/
https://epubl.ktu.edu/object/elaba:99849217/99849217.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/15140326
https://pubchem.ncbi.nlm.nih.gov/compound/15140326
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884399/
https://patents.google.com/patent/CN105646357A/en
https://patents.google.com/patent/CN105646357A/en
https://www.benchchem.com/product/b1587756#methyl-4-amino-1-methyl-1h-pyrazole-5-carboxylate-iupac-name-and-structure
https://www.benchchem.com/product/b1587756#methyl-4-amino-1-methyl-1h-pyrazole-5-carboxylate-iupac-name-and-structure
https://www.benchchem.com/product/b1587756#methyl-4-amino-1-methyl-1h-pyrazole-5-carboxylate-iupac-name-and-structure
https://www.benchchem.com/product/b1587756#methyl-4-amino-1-methyl-1h-pyrazole-5-carboxylate-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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